N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a cyclohexyl-substituted thioacetamide moiety and a 3-methoxyphenyl group. This structure combines a sulfur-containing heterocycle with a pyrimidinone ring, which is commonly associated with bioactive properties. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., thioacetamide-pyrimidinone hybrids) are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-27-16-9-5-8-15(12-16)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)22-14-6-3-2-4-7-14/h5,8-9,12,14H,2-4,6-7,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXGFZBECRAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidinone intermediate.
Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced via an amide bond formation reaction, using cyclohexylamine and an appropriate acylating agent.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown selective inhibition of cancer cell proliferation in vitro. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit essential biological functions. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
Biological Research
Biological Pathway Probes
In biological studies, this compound serves as a probe to study various biological pathways. Its ability to selectively bind to specific enzymes or receptors makes it useful for elucidating mechanisms of action in cellular processes. This application is particularly relevant in the field of pharmacology where understanding drug interactions at the molecular level is crucial .
Synthetic Chemistry
Building Block for Complex Molecules
this compound is also utilized as a synthetic intermediate in the development of more complex organic molecules. Its unique structure allows chemists to modify it further to create new compounds with tailored biological activities. The synthetic routes often involve multi-step reactions that can be optimized for yield and purity using advanced techniques such as chromatography and continuous flow reactors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed selective inhibition of cancer cell proliferation; induced apoptosis in vitro. |
| Study 2 | Antimicrobial Properties | Significant inhibition against Staphylococcus aureus and Escherichia coli at low MIC values. |
| Study 3 | Biological Pathway Probes | Useful for studying enzyme interactions and cellular signaling pathways. |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Structure: Shares a pyrimidin-4-one core and thioacetamide linkage but lacks the thieno-fused ring system. The dichlorophenyl substituent enhances lipophilicity compared to the target compound’s 3-methoxyphenyl group.
- Synthesis : Prepared via alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-(2,3-dichlorophenyl)acetamide under basic conditions, yielding 80% .
- Activity: Not explicitly stated, but similar compounds are often screened for antimicrobial or anti-inflammatory effects.
2.1.2. 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structure : Closest analog, differing in substituents (4-chlorophenyl vs. 3-methoxyphenyl; trifluoromethylphenyl vs. cyclohexyl). The trifluoromethyl group increases metabolic stability but reduces polarity .
Functional Group Variations
2.2.1. 2-(N-Cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one
- Structure: Replaces the thieno[3,2-d]pyrimidinone with a thiazolin-4-one ring. The cyanoacetamide group may enhance reactivity.
- Synthesis: Formed from N-cyclohexyl-2-cyanoacetamide and thioglycolic acid, highlighting the versatility of thioacetamide precursors .
- Activity : Demonstrates antimicrobial properties, suggesting the cyclohexyl-thioacetamide motif contributes to bioactivity .
2.2.2. N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Structure: Features a quinoxaline core instead of pyrimidinone. The thioether linkage is retained, but the absence of a fused thiophene ring alters electronic properties.
- Synthesis : Utilizes thiouracil derivatives or benzimidazole-thiols, differing from the target compound’s thiopyrimidine alkylation pathway .
Biological Activity
N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclohexyl group and a thieno[3,2-d]pyrimidin moiety. Its molecular formula is CHNOS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with specific proteins and enzymes within biological systems. These interactions can lead to alterations in biochemical pathways that are crucial for cellular functions. For example:
- Target Interaction : The compound is believed to target various enzymes involved in metabolic pathways.
- Biochemical Pathways : It may influence pathways related to apoptosis and cell proliferation, potentially making it useful in cancer therapy.
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:
- Case Study : A derivative with a similar structure demonstrated significant cytotoxic effects against breast cancer cell lines (SKBr-3), with an IC value of 17.44 µM . This suggests that this compound may exhibit comparable or enhanced effects.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Synthesis and Derivative Studies
The synthesis of this compound has been optimized in various studies. Modifications to the core structure have yielded derivatives with enhanced biological activities:
- Modification Impact : Substituents on the aromatic rings significantly affect the biological activity. For example, compounds with electron-donating groups showed improved efficacy against certain cancer cell lines compared to those with electron-withdrawing groups .
- Lead Optimization : Research has focused on optimizing lead compounds through structural modifications to improve their pharmacokinetic properties and reduce toxicity while maintaining efficacy .
Q & A
Q. What synthetic strategies are commonly employed for preparing thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
The synthesis typically involves multistep reactions starting with cyclocondensation of thioglycolic acid with cyanoacetamide derivatives (e.g., N-cyclohexyl-2-cyanoacetamide) under reflux conditions. Subsequent functionalization includes substitution reactions at the sulfur atom in the thieno-pyrimidine core and coupling with aryl groups (e.g., 3-methoxyphenyl) via nucleophilic displacement . Optimized conditions for cyclization often use ethanolic sodium ethoxide at 70–80°C to ensure high yields (e.g., 75–85%) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclohexyl protons as multiplet at δ 1.2–1.8 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ ≈ 485.12 Da) .
- Elemental Analysis : For validating purity (e.g., %C, %N, %S within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves ambiguities in fused-ring stereochemistry .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Standard assays include:
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like ciprofloxacin .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., using fluorogenic substrates) to assess binding affinity (IC50) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core Modifications : Replace the thieno-pyrimidine scaffold with pyrido- or imidazo-fused analogues to evaluate ring size impact on target binding .
- Substituent Optimization : Vary the 3-methoxyphenyl group (e.g., 4-fluoro, 2,5-dimethoxy) to assess electronic effects on activity .
- Thioacetamide Linker : Substitute sulfur with selenium or oxygen to study redox stability and hydrogen-bonding capacity .
Q. What experimental approaches resolve contradictions in biological data (e.g., inconsistent IC50 values)?
- Dose-Response Curves : Repeat assays using standardized protocols (e.g., 8-point dilution series, triplicate measurements) .
- Off-Target Profiling : Screen against a panel of related enzymes (e.g., 50+ kinases) to rule out non-specific binding .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational discrepancies affecting activity .
Q. How can metabolic stability and toxicity be assessed preclinically?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 inhibition .
- Ames Test : Evaluate mutagenicity using S. typhimurium TA98/TA100 strains .
- Proteomics : Quantify stress markers (e.g., HSP70, caspases) in treated cell lines via LC-MS/MS .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the acetamide moiety .
Methodological Considerations
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
- Flow Chemistry : Implement continuous flow reactors for precise control of temperature/pH during cyclization steps .
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to improve aryl substitution efficiency .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Q. What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
